![molecular formula C14H19FN4O2S2 B2950717 N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide CAS No. 338421-75-3](/img/structure/B2950717.png)
N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide is an intriguing compound that finds relevance in various scientific fields. Its distinct molecular structure, which comprises a sulfanyl group, a triazole ring, and a fluorobenzenesulfonamide moiety, makes it a unique player in the world of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide typically involves the formation of the triazole ring followed by the introduction of the sec-butylsulfanyl and 4-fluorobenzenesulfonamide groups. Starting from basic precursors such as 4-fluorobenzenesulfonyl chloride and sec-butylthiol, the synthetic route includes steps like nucleophilic substitution, cyclization, and sulfonation.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions for higher yield and purity is essential. Typically, this involves the careful control of temperature, solvent choice, and the concentration of reagents. A commonly used method is to run the reactions in a stepwise fashion, purifying intermediates at each stage to ensure the highest quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: Often targeted at the sulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: The triazole ring or the sulfonamide group can be reduced under suitable conditions.
Substitution: Both the aromatic ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reactions: Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: Reagents like sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution Reactions: Conditions often involve strong bases or acids, depending on the type of substitution.
Major Products Formed
The products of these reactions vary widely, but significant ones include sulfoxides, sulfones, and various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide is utilized in multiple research domains:
Chemistry: As a precursor or intermediate in synthesizing more complex organic molecules.
Biology: Its derivatives may act as probes or inhibitors for specific biological pathways.
Medicine: Potential pharmaceutical applications due to its bioactivity, particularly in targeting enzymes or receptors.
Industry: Used in the development of specialty chemicals and materials due to its unique reactivity.
Mecanismo De Acción
The mechanism by which N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide exerts its effects largely depends on its target:
Molecular Targets: Enzymes or receptors where the compound or its derivatives can bind.
Pathways Involved: Can influence biochemical pathways by inhibiting or activating specific molecular interactions, often through binding to active sites or allosteric sites of proteins.
Comparación Con Compuestos Similares
When compared to other compounds with similar structures, such as other triazole-based sulfonamides, N-{[5-(sec-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide stands out due to its sec-butylsulfanyl group, which imparts unique chemical properties.
List of Similar Compounds
N-{[5-(tert-butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide.
N-{[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzenesulfonamide.
N-{[5-(isopropylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzenesulfonamide.
This article should give you a thorough understanding of this compound. Intrigued? Anything specific you want to dive deeper into?
Propiedades
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN4O2S2/c1-4-10(2)22-14-18-17-13(19(14)3)9-16-23(20,21)12-7-5-11(15)6-8-12/h5-8,10,16H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBFTKQTLLSPLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
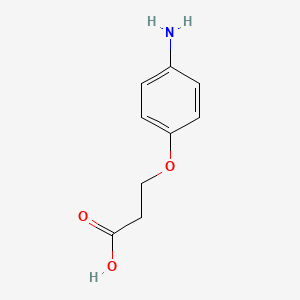
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methylbenzamide](/img/structure/B2950638.png)
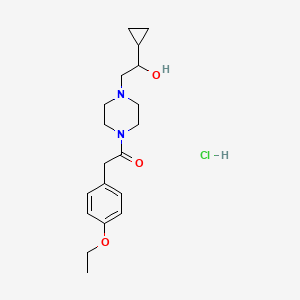
![N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2-(trifluoromethyl)benzamide](/img/structure/B2950640.png)
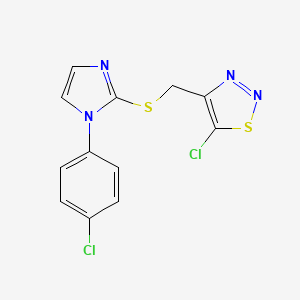
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide](/img/structure/B2950643.png)
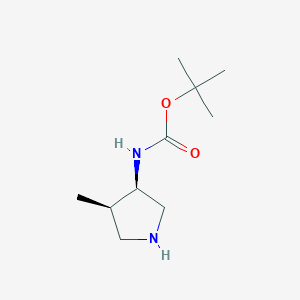
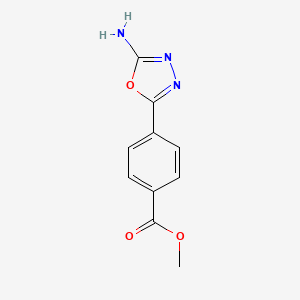
![methyl 6-[(4-bromobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2950648.png)
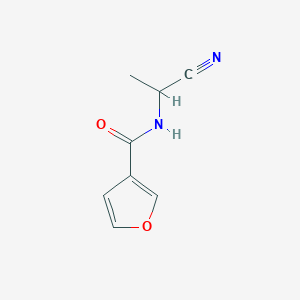
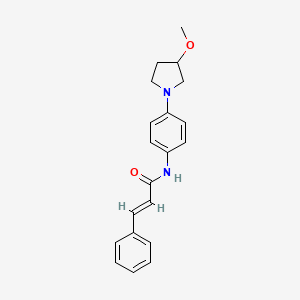
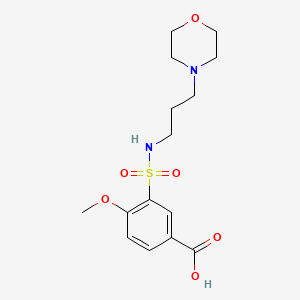
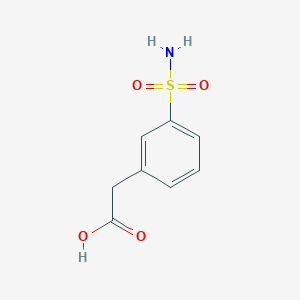
![1-(2-chloro-6-fluorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2950657.png)
